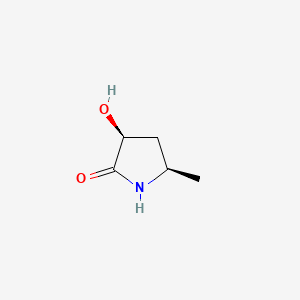![molecular formula C11H9F4NO3 B13500374 3-(4-Fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid CAS No. 39801-54-2](/img/structure/B13500374.png)
3-(4-Fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is an organic compound that features a fluorophenyl group and a trifluoroacetylamino group attached to a propanoic acid backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid typically involves multiple steps:
Starting Materials: The synthesis might start with 4-fluoroaniline and 2,2,2-trifluoroacetic anhydride.
Formation of Intermediate: The reaction between 4-fluoroaniline and 2,2,2-trifluoroacetic anhydride forms an intermediate compound.
Coupling Reaction: This intermediate is then coupled with a propanoic acid derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the amino group.
Reduction: Reduction reactions might target the trifluoroacetyl group or the carboxylic acid group.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an alcohol or amine derivative.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, compounds with fluorophenyl and trifluoroacetyl groups are often studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinally, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action for 3-(4-Fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity through binding interactions. The trifluoroacetyl group could enhance binding affinity or specificity, while the fluorophenyl group might modulate the compound’s overall pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
- 3-(4-Bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
- 3-(4-Methylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Uniqueness
Compared to these similar compounds, 3-(4-Fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid might exhibit unique properties due to the presence of the fluorine atom, which can influence the compound’s electronic properties, metabolic stability, and binding interactions.
特性
CAS番号 |
39801-54-2 |
|---|---|
分子式 |
C11H9F4NO3 |
分子量 |
279.19 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H9F4NO3/c12-7-3-1-6(2-4-7)5-8(9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18) |
InChIキー |
OACPVMRRXBOETJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


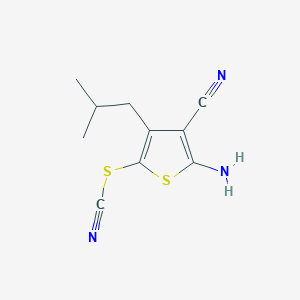
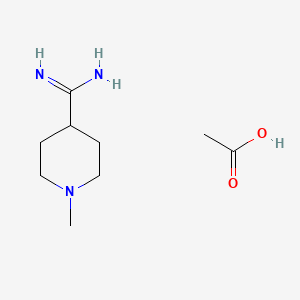
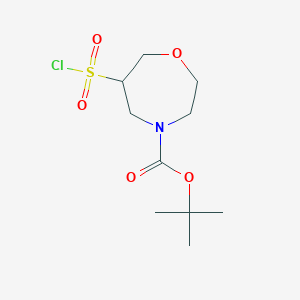
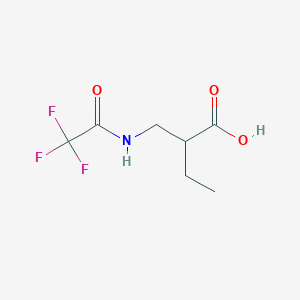
![7-fluoro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13500316.png)
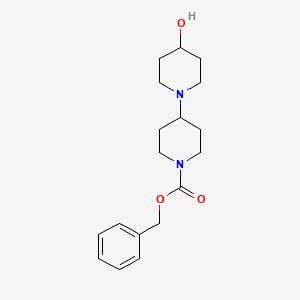
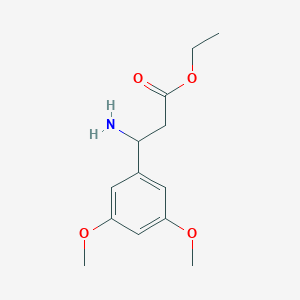

![1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol](/img/structure/B13500347.png)
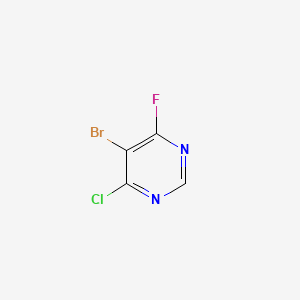
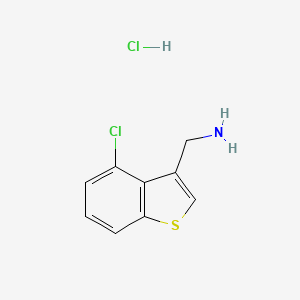
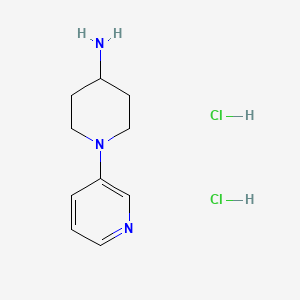
![Potassium trifluoro({[4-(methoxycarbonyl)oxan-4-yl]methyl})boranuide](/img/structure/B13500384.png)
